molecular formula C11H8N2O B2618922 9H-pyrido[2,3-b]indol-7-ol CAS No. 1289189-35-0

9H-pyrido[2,3-b]indol-7-ol

Cat. No.: B2618922
CAS No.: 1289189-35-0
M. Wt: 184.198
InChI Key: CKPNYHOHCLLSAP-UHFFFAOYSA-N
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Description

9H-pyrido[2,3-b]indol-7-ol is a heterocyclic compound that belongs to the indole family. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Mode of Action

The specific mode of action of 9H-pyrido[2,3-b]indol-7-ol The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by This compound It’s important to note that the effects of a compound on biochemical pathways can be complex and multifaceted, often involving multiple interactions and downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound Understanding these effects requires detailed study and analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-pyrido[2,3-b]indol-7-ol can be achieved through several methods. One common approach involves the use of ortho-aminobenzene acetonitrile and alpha, beta-unsaturated ketone as starting materials. These reactants undergo a cascade reaction under acidic conditions to form the desired product . The reaction typically involves heating the mixture to the required temperature until the reaction is complete.

Industrial Production Methods: For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. The process involves the use of cost-effective raw materials and catalysts, and the reaction conditions are carefully controlled to minimize energy consumption and waste production .

Chemical Reactions Analysis

Types of Reactions: 9H-pyrido[2,3-b]indol-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .

Scientific Research Applications

Properties

IUPAC Name

9H-pyrido[2,3-b]indol-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-7-3-4-8-9-2-1-5-12-11(9)13-10(8)6-7/h1-6,14H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPNYHOHCLLSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC3=C2C=CC(=C3)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289189-35-0
Record name 9H-pyrido[2,3-b]indol-7-ol
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